molecular formula C12H12BrN3S B8342508 6-(4-Bromophenyl)-2-(ethylthio)pyrimidin-4-amine

6-(4-Bromophenyl)-2-(ethylthio)pyrimidin-4-amine

Cat. No. B8342508
M. Wt: 310.21 g/mol
InChI Key: YHMKZZYUDUHLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962596B2

Procedure details

To a solution of 4-amino-6-(4-bromophenyl)pyrimidine-2(1H)-thione (53.90 g, 191.0 mmol) and iodoethane (16.96 mL, 210.1 mmol) in 200 mL of DMSO was slowly added 200 mL of aqueous saturated sodium bicarbonate at ambient temperature with stirring. The reaction was allowed to stir for 1 hour before iodoethane (8.0 mL, 99.1 mmol) was added. The reaction mixture was stirred at ambient temperature overnight. The reaction mixture was poured into 500 mL of water and stirred for 20 minutes. The solid was collected by means of vacuum filtration and was dried under high vacuum overnight to afford 6-(4-bromophenyl)-2-(ethylthio)pyrimidin-4-amine (51.0 g, 156.2 mmol, 81.76% yield). MS (apci) m/z=310.0 (M+H).
Name
4-amino-6-(4-bromophenyl)pyrimidine-2(1H)-thione
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
16.96 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=2)[NH:5][C:4](=[S:15])[N:3]=1.I[CH2:17][CH3:18].C(=O)(O)[O-].[Na+].O>CS(C)=O>[Br:14][C:11]1[CH:10]=[CH:9][C:8]([C:6]2[N:5]=[C:4]([S:15][CH2:17][CH3:18])[N:3]=[C:2]([NH2:1])[CH:7]=2)=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
4-amino-6-(4-bromophenyl)pyrimidine-2(1H)-thione
Quantity
53.9 g
Type
reactant
Smiles
NC1=NC(NC(=C1)C1=CC=C(C=C1)Br)=S
Step Two
Name
Quantity
16.96 mL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
ICC
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by means of vacuum filtration
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC(=NC(=N1)SCC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 156.2 mmol
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 81.76%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.